2-Benzofurancarboxamide, 3,5-dimethyl-N-(1-phenylethyl)-
CAS No.: 951894-76-1
Cat. No.: VC16382422
Molecular Formula: C19H19NO2
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951894-76-1 |
|---|---|
| Molecular Formula | C19H19NO2 |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 3,5-dimethyl-N-(1-phenylethyl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C19H19NO2/c1-12-9-10-17-16(11-12)13(2)18(22-17)19(21)20-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,20,21) |
| Standard InChI Key | DCACTDUIJUDVRQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC(C)C3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Core Architecture
2-Benzofurancarboxamide, 3,5-dimethyl-N-(1-phenylethyl)- consists of a benzofuran ring system fused to a carboxamide group. The benzofuran moiety (C₈H₆O) is substituted at positions 3 and 5 with methyl groups, while the carboxamide nitrogen is bonded to a 1-phenylethyl chain. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Systematic Nomenclature
The IUPAC name derives from the benzofuran numbering system:
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2-Benzofurancarboxamide: The carboxamide group (-CONH₂) is attached to position 2 of the benzofuran.
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3,5-Dimethyl: Methyl groups occupy positions 3 and 5 on the benzofuran ring.
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N-(1-phenylethyl): The amide nitrogen is substituted with a 1-phenylethyl group (-CH₂CH(C₆H₅)).
Synthetic Pathways
Key Reaction Strategies
Synthesis of 2-benzofurancarboxamide derivatives typically involves multistep sequences:
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Benzofuran Ring Construction: Cyclization of o-hydroxyacetophenone derivatives via acid-catalyzed dehydration or transition-metal-mediated coupling .
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Carboxamide Formation: Amidation of benzofuran-2-carboxylic acid using coupling agents (e.g., HATU, EDCI) with 1-phenylethylamine.
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Methylation: Introduction of methyl groups at positions 3 and 5 via Friedel-Crafts alkylation or directed ortho-metalation strategies.
Challenges in Optimization
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Regioselectivity: Ensuring precise methylation at positions 3 and 5 requires careful control of reaction conditions.
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Steric Hindrance: The bulky 1-phenylethyl group may impede amidation efficiency, necessitating elevated temperatures or prolonged reaction times.
Physicochemical Properties
Limited experimental data are available, but computational predictions and analog comparisons suggest the following properties:
| Property | Value/Range |
|---|---|
| Molecular Weight | ~309.4 g/mol |
| LogP (Partition Coeff.) | ~3.2 (moderate lipophilicity) |
| Solubility | Low in water; soluble in DMSO, DMF |
| Stability | Stable at RT under inert atmosphere |
Biological Activity and Applications
Mechanism Hypotheses
The 3,5-dimethyl groups may enhance membrane permeability, while the phenylethyl moiety could engage in π-π stacking with aromatic residues in target proteins .
Future Directions
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Physicochemical Characterization: Prioritize melting point, crystallography, and spectroscopic analyses (¹H/¹³C NMR, HRMS).
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Target Identification: Screen against kinase libraries or bacterial epimerases to identify lead candidates .
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SAR Studies: Modify substituents to optimize potency and pharmacokinetic profiles .
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